molecular formula C3H9ClN2O2 B555142 3-Amino-L-alanine hydrochloride CAS No. 1482-97-9

3-Amino-L-alanine hydrochloride

Cat. No. B555142
CAS RN: 1482-97-9
M. Wt: 140.57 g/mol
InChI Key: SKWCZPYWFRTSDD-DKWTVANSSA-N
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Description

3-Amino-L-alanine hydrochloride is a unique chemical provided to early discovery researchers as part of a collection of unique chemicals . It has an empirical formula of C3H9ClN2O2 and a molecular weight of 140.57 .


Molecular Structure Analysis

The molecular formula of this compound is C3H9ClN2O2 . The average mass is 140.569 Da and the mono-isotopic mass is 140.035248 Da .


Physical And Chemical Properties Analysis

This compound is a non-volatile crystalline solid . It has high dielectric constants and a high dipole moment, reflecting the discrete separation of positive and negative charges in its dipolar ionic forms . It is insoluble in non-polar solvents such as benzene, petroleum-ether, and ether, but is appreciably soluble in water .

Scientific Research Applications

  • Thermodynamic Hydrate Inhibitors in CO2 Sequestration : L-alanine, a related compound to 3-Amino-L-alanine hydrochloride, has been studied for its potential as a thermodynamic hydrate inhibitor in CO2 sequestration. The environmentally friendly nature of amino acids like L-alanine makes them preferable over conventional inhibitors, and they offer potential for minimizing ecological damage. This application also allows for a better understanding of inhibition mechanisms at the molecular level due to the well-understood structure of amino acids (Sa et al., 2011).

  • Study of Amino Acid Behavior in Water : Research on L-alanine in water, using molecular dynamics, contributes to our understanding of the behavior of amino acids like this compound in aqueous environments. This kind of study is crucial for comprehending the interactions and structural dynamics of amino acids in biological systems (Degtyarenko et al., 2007).

  • Antibacterial Drug Targets : Alanine racemase, an enzyme involved in the conversion of L-alanine to D-alanine, is a target for antibacterial drugs. Studies have identified various inhibitors of this enzyme, contributing to the development of new antibacterial agents. This research is relevant for amino acids like this compound, which may have similar interactions or effects (Azam & Jayaram, 2015).

  • Biotechnological Production : Research into β-alanine, a structurally related compound to this compound, highlights its importance in various physiological functions and its use as a precursor in industrial applications. This research provides insights into the biological production of amino acids and their potential industrial applications (Wang et al., 2021).

Safety and Hazards

The safety data sheet for L-Alanine, a related compound, suggests that in case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and get medical attention . In case of inhalation, remove from exposure, lie down, remove to fresh air, and if not breathing, give artificial respiration and get medical attention . In case of ingestion, do not induce vomiting, clean mouth with water, and get medical attention .

properties

IUPAC Name

(2S)-2,3-diaminopropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2.ClH/c4-1-2(5)3(6)7;/h2H,1,4-5H2,(H,6,7);1H/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWCZPYWFRTSDD-DKWTVANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1482-97-9
Record name 2,3-Diaminopropionic acid hydrochloride, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001482979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(+)-2,3-Diaminopropionic Acid Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DIAMINOPROPIONIC ACID HYDROCHLORIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68H9573890
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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